Flavokawain b
Overview
Description
Flavokawain B is a member of the class of chalcones that consists of trans-chalcone substituted by a hydroxy group at positions 2’ and methoxy groups at positions 4’ and 6’. It is isolated from Piper methysticum and Piper rusbyi, and exhibits antileishmanial, anti-inflammatory, and antineoplastic activities .
Synthesis Analysis
This compound type chalcone was synthesized using Claisen Schmidt condensation reaction. The reaction between 2-hydroxy-4,6-dimethoxyacetophenone with aromatic aldehyde resulted in the formation of chalcone .Molecular Structure Analysis
The molecular formula of this compound is C17H16O4. Its IUPAC name is (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one .Chemical Reactions Analysis
This compound undergoes O-demethylation and/or hydroxylation followed by 4-O-methylglycosylation when transformed by entomopathogenic filamentous fungi .Physical And Chemical Properties Analysis
This compound has a molecular weight of 284.31 g/mol. It is functionally related to a trans-chalcone .Scientific Research Applications
Antitumor and Antimetastatic Effects in Breast Cancer
Flavokawain B exhibits significant antitumor and antimetastatic effects in vivo, particularly against breast cancer. A study demonstrated that this compound induces apoptosis in 4T1 breast cancer cells, enhances the immune response by increasing T-cell and natural killer cell populations, and suppresses metastasis through various molecular pathways. This evidence suggests this compound could be a promising anticancer agent for breast cancer treatment (Abu et al., 2015).
Effects on Human Squamous Carcinoma Cells
Research on human squamous carcinoma cells has shown that this compound can inhibit cell growth through apoptosis and cell cycle dysregulation. The compound activates caspases, down-regulates Bcl-2, and up-regulates Bax, leading to the release of cytochrome c and subsequent apoptosis. Additionally, it inhibits metastasis-related enzymes, indicating its potential as a chemopreventive agent (Elong Lin et al., 2012).
Interaction with Human Serum Albumin
A study investigating the interaction between this compound and human serum albumin (HSA) found that this compound binds to HSA with moderate affinity. This interaction could influence the distribution and efficacy of this compound in the body, highlighting the importance of understanding its pharmacokinetic properties (Feroz et al., 2012).
Induction of Autophagy in Thyroid Cancer Cells
This compound has been found to induce autophagy in thyroid cancer cells through the activation of AMP-activated protein kinase, which subsequently inhibits mTOR and activates Beclin-1. This mechanism suggests a novel therapeutic strategy that combines this compound with autophagy inhibitors for treating thyroid cancer (He et al., 2018).
Molecular Mechanisms in Various Cancer Types
Several studies have further elucidated the molecular mechanisms underlying this compound's anticancer effects. For example, in cervical cancer HeLa cells, this compound induces cell death through p21-mediated cell cycle arrest and activation of p38, without inducing apoptosis via oxidative stress. This selective activation of cell death pathways highlights the compound's potential for targeted cancer therapy (Yeap et al., 2016).
Mechanism of Action
Flavokawain B is a naturally occurring chalcone found in the kava plant (Piper methysticum) and has been recognized for its anticancer, anti-inflammatory, and antimalarial properties .
Target of Action
This compound has been found to interact with several targets in the cell. It has been shown to suppress the Akt pathway , interact with myeloid differentiation factor 2 , and modulate the IKK/NF-κB and MAPK signaling pathways . These targets play crucial roles in cell proliferation, inflammation, and survival .
Mode of Action
This compound exerts its effects by interacting with its targets and inducing changes in their activity. For instance, it inhibits the growth of cancer cells by suppressing the Akt pathway . It also reduces the formation of the LPS/TLR4/MD2 complex by competitively binding to MD2, which suppresses downstream MAPK and NF-κB signaling activation . Furthermore, it induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways .
Safety and Hazards
properties
IUPAC Name |
(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-13-10-15(19)17(16(11-13)21-2)14(18)9-8-12-6-4-3-5-7-12/h3-11,19H,1-2H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQLSQLKXBHUSO-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601028794 | |
Record name | (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601028794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2'-Hydroxy-4',6'-dimethoxychalcone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033691 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
1775-97-9, 76554-24-0 | |
Record name | Flavokawain B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1775-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flavokawain B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001775979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CHALCONE,6-DIMETHYL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51351 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601028794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLAVOKAWAIN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9WC6SM4UQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2'-Hydroxy-4',6'-dimethoxychalcone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033691 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
91 °C | |
Record name | 2'-Hydroxy-4',6'-dimethoxychalcone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033691 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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